molecular formula C12H9Cl2N5 B12555455 N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine CAS No. 146579-22-8

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine

Cat. No.: B12555455
CAS No.: 146579-22-8
M. Wt: 294.14 g/mol
InChI Key: KFCRCDSFFAMAHH-UHFFFAOYSA-N
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Description

Product Overview N-[(3,4-Dichlorophenyl)methyl]-7H-purin-6-amine is a synthetic purine derivative designed for biochemical research. This compound features a 3,4-dichlorobenzyl substituent attached to the 6-amino position of the purine scaffold, a structure known to interact with various biological targets . It is supplied with a guaranteed high level of purity and is intended for research applications only. Research Applications and Value This compound serves as a valuable chemical tool in the study of purinergic signaling, a critical system regulating numerous physiological and pathological processes . As a purine derivative, its core structure is analogous to endogenous nucleotides and nucleosides like ATP and adenosine, suggesting potential for investigating immune responses, neurological disorders, and inflammatory diseases . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the role of halogenated benzyl groups in modulating affinity and selectivity for purinergic receptors . Its primary research value lies in early-stage drug discovery, serving as a key intermediate or reference compound for the development of novel therapeutic agents targeting G protein-coupled receptors (GPCRs) and other purine-binding proteins. Handling and Safety This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

CAS No.

146579-22-8

Molecular Formula

C12H9Cl2N5

Molecular Weight

294.14 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C12H9Cl2N5/c13-8-2-1-7(3-9(8)14)4-15-11-10-12(17-5-16-10)19-6-18-11/h1-3,5-6H,4H2,(H2,15,16,17,18,19)

InChI Key

KFCRCDSFFAMAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=NC3=C2NC=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 6-aminopurine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The compound’s dichlorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

N-[(4-Methylphenyl)methyl]-7H-Purin-6-Amine

  • Molecular Formula : C₁₃H₁₃N₅
  • Molecular Weight : 239.28 g/mol
  • Substituent : 4-methylbenzyl group
  • Key Properties :
    • SMILES : CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3
    • InChIKey : KOGDZGJILJKQJY-UHFFFAOYSA-N
    • CAS : 75737-43-8

N-Methyl-7H-Purin-6-Amine (6-Methyladenine)

  • Molecular Formula : C₇H₇N₅
  • Molecular Weight : 177.18 g/mol
  • Substituent : Methyl group
  • Key Properties :
    • SMILES : CNc1ncnc2n1nc2
    • CAS : 443-72-1
    • Biological Role : A methylated adenine derivative implicated in DNA repair and epigenetic regulation .

N,N-Dimethyl-7H-Purin-6-Amine

  • Molecular Formula : C₇H₉N₅
  • Molecular Weight : 179.19 g/mol
  • Substituent : Dimethylamine group
  • Key Properties :
    • SMILES : CN(C)c1nc2c(ncn2)n1
    • InChI : InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
  • Significance : The dimethyl substitution may reduce hydrogen-bonding capacity, altering solubility and receptor interactions.

N-Cyclopentyl-9H-Purin-6-Amine

  • Molecular Formula : C₁₀H₁₃N₅
  • Molecular Weight : 219.25 g/mol
  • Substituent : Cyclopentyl group

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
N-[(4-Methylphenyl)methyl]-7H-purin-6-amine C₁₃H₁₃N₅ 239.28 4-methylbenzyl High lipophilicity
N-Methyl-7H-purin-6-amine C₇H₇N₅ 177.18 Methyl Epigenetic relevance
N,N-Dimethyl-7H-purin-6-amine C₇H₉N₅ 179.19 Dimethylamine Reduced polarity
N-Cyclopentyl-9H-purin-6-amine C₁₀H₁₃N₅ 219.25 Cyclopentyl Conformational rigidity

Substituent Effects on Properties

  • Lipophilicity : The 4-methylbenzyl group in N-[(4-methylphenyl)methyl]-7H-purin-6-amine increases logP compared to methyl or cyclopentyl groups, suggesting better cell penetration .
  • Solubility : Methyl and dimethyl analogs (e.g., 6-methyladenine) are more water-soluble due to smaller substituents .
  • Biological Activity : Cyclopentyl and arylalkyl groups may enhance receptor binding specificity. For example, cycloalkyl moieties in purine derivatives are associated with kinase inhibition .

Biological Activity

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by a purine scaffold with a 3,4-dichlorobenzyl group. This modification enhances its pharmacological properties by influencing its interaction with various biological targets.

Structural Formula

N 3 4 dichlorophenyl methyl 7H purin 6 amine\text{N 3 4 dichlorophenyl methyl 7H purin 6 amine}

This compound primarily acts through modulation of purinergic signaling pathways. It interacts with purinergic receptors, which play crucial roles in cellular communication and regulation of physiological processes such as inflammation and immune response .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (nM)
MCF-745
HCT-11646
HepG-248

These values indicate that the compound exhibits strong anti-proliferative effects, particularly in breast and colorectal cancer models .

Inhibition of Enzymatic Activity

The compound has shown inhibitory activity against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates the release of pro-inflammatory cytokines and may inhibit pathways involved in chronic inflammation .

Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Growth Arrest : Observed at the G1 phase of the cell cycle.
  • Apoptosis Induction : The compound induced apoptosis by 41.55%, significantly higher than control groups .

Study 2: Enzymatic Inhibition

A separate investigation assessed the compound's ability to inhibit CDK2/cyclin A2 activity. The results demonstrated potent inhibition with IC50 values comparable to established CDK inhibitors .

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